{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol
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Overview
Description
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is an organic compound that features both an aminoethyl group and a sulfanyl group attached to a phenyl ring, with a methanol group. This unique structure allows it to participate in various chemical reactions and makes it a compound of interest in multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol typically involves the introduction of the aminoethyl and sulfanyl groups to a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 2-bromophenylmethanol with 2-aminoethanethiol under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can influence biochemical pathways and cellular processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol: Lacks the phenyl and methanol groups, making it less versatile.
Phenylmethanol: Lacks the aminoethyl and sulfanyl groups, limiting its reactivity.
2-Bromoethanol: Contains a bromo group instead of the aminoethyl and sulfanyl groups, leading to different reactivity.
Uniqueness
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is unique due to the presence of both aminoethyl and sulfanyl groups attached to a phenyl ring with a methanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
96751-78-9 |
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Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
[2-(2-aminoethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NOS/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7,10H2 |
InChI Key |
ZEEYFQYCWZQZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)SCCN |
Origin of Product |
United States |
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